molecular formula C26H23NO4S2 B301491 ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

Cat. No. B301491
M. Wt: 477.6 g/mol
InChI Key: HQPNHXLFMYFQEO-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Ethyl (ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, it has also been studied for its potential use in material science, particularly in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate is not yet fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be attributed to its ability to inhibit the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that ethyl (ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, it has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl (ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. In addition, there is also potential for further research on its applications in material science, such as in the development of new organic electronic devices. Finally, more studies are needed to fully understand its mechanism of action and to explore its potential for use in other areas of research.

Synthesis Methods

The synthesis of ethyl (ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate involves the reaction of 2-acetylthiophene with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-ethylaniline and 5-phenylsulfanyl-2-furaldehyde. The final product is obtained through purification using column chromatography.

properties

Product Name

ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

Molecular Formula

C26H23NO4S2

Molecular Weight

477.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C26H23NO4S2/c1-3-17-10-12-18(13-11-17)27-25-23(26(29)30-4-2)24(28)21(33-25)16-19-14-15-22(31-19)32-20-8-6-5-7-9-20/h5-16,27H,3-4H2,1-2H3/b21-16-

InChI Key

HQPNHXLFMYFQEO-PGMHBOJBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C(=O)OCC

Origin of Product

United States

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